Decursin

Übersicht

Beschreibung

Decursin is a naturally occurring pyranocoumarin compound found in the roots of Angelica gigas, a plant native to East Asia. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Chemie

Synthese von Derivaten: Decursin dient als Vorläufer für die Synthese verschiedener Cumarin-Derivate mit potenziellen pharmazeutischen Anwendungen.

Biologie

Zellzyklusregulation: This compound hat gezeigt, dass es in Krebszellen einen Zellzyklusarrest und Apoptose induziert, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.

Medizin

Krebshemmende Wirkung: This compound zeigt eine starke krebshemmende Aktivität gegen verschiedene Krebszelllinien, darunter Prostata-, Brust- und Leukämiezellen.

Entzündungshemmend: This compound hat signifikante entzündungshemmende Wirkungen gezeigt, indem es verschiedene entzündungsfördernde Signalwege moduliert.

Neuroprotektion: This compound hat neuroprotektive Eigenschaften und wurde auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht.

Industrie

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere molekulare Zielstrukturen und Signalwege:

Induktion der Apoptose: This compound induziert Apoptose durch Aktivierung von pro-apoptotischen Proteinen und der Caspase-Kaskade, während es die Expression von anti-apoptotischen Proteinen reduziert.

Zellzyklusarrest: This compound verursacht einen Zellzyklusarrest in der G1-Phase, indem es die Expression von cyclin-abhängigen Kinasen und Cyclinen verringert.

Entzündungshemmende Signalwege: This compound moduliert verschiedene entzündungsfördernde Signalwege, indem es entzündungsfördernde Moleküle und Enzyme hemmt.

Neuroprotektion: This compound schützt Neuronen, indem es oxidativen Stress und Entzündungen im Gehirn reduziert.

Wirkmechanismus

Target of Action

Decursin, a pyranocoumarin compound derived from the roots of Angelica gigas, has been found to interact with several molecular targets. These include growth factors such as vascular endothelial growth factor (VEGF) , transcription factors such as signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) , cellular enzymes including matrix metalloproteinases (MMPs) and cyclooxygenase (COX) , and protein kinases such as extracellular receptor kinase (ERK) , phosphatidylinositol-3-kinase (PI3K) , and protein kinase C (PKC) .

Mode of Action

This compound modulates the activity of its targets, leading to various cellular changes. It has shown potential anti-inflammatory activity by modulating the aforementioned growth factors, transcription factors, cellular enzymes, and protein kinases . It also has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL) .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the VEGF pathway to regulate angiogenesis, lymphangiogenesis, and vascular and cancer development . It also influences the MAPK/ERK1/2 signaling pathway to regulate cell proliferation . Furthermore, it interacts with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties. After oral administration, it is rapidly converted to decursinol . The mean time to peak concentration (Tmax) of this compound is approximately 2.1 hours, and the terminal elimination half-life (t1/2) is around 17.4 hours . The area under the curve (AUC 0-48h) for this compound is estimated as 37 h∙nmol/L . These properties influence the bioavailability and therapeutic potential of this compound.

Result of Action

This compound’s action results in several molecular and cellular effects. It affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis . It also indirectly affects the immune microenvironment and can act as a potential anticancer agent . This compound can inhibit the cell cycle at different checkpoints, blocking the G0/G1 and S phases of the cell cycle in the majority of cancers .

Safety and Hazards

Zukünftige Richtungen

Decursin is a promising natural compound, and its great potential for cancer prevention and treatment needs to be studied and explored in greater depth to support its move from the laboratory to the clinic . It is also a promising lead compound, and compounds modifying its structure and formulation form also have good anticancer effects .

Biochemische Analyse

Biochemical Properties

Decursin exhibits potential anti-inflammatory activity by modulating various biochemical reactions. It interacts with growth factors such as vascular endothelial growth factor, transcription factors like signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to affect cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .

Temporal Effects in Laboratory Settings

It has been observed that this compound can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in anticancer studies, the dosages of this compound used ranged from 100–200mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It has shown promising effects against hepatic cancers by modulation of metabolizing enzyme cytochrome P450 2J2 (CYP2J2) activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decursin can be synthesized through various chemical routes. One common method involves the extraction of this compound from the roots of Angelica gigas using organic solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Angelica gigas roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Decursin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

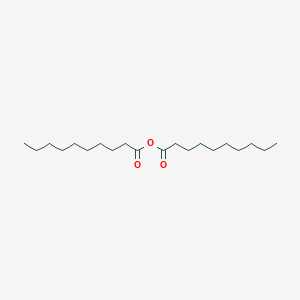

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

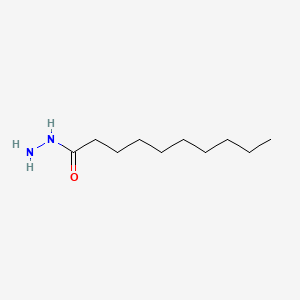

Reduktion: Die Reduktion von this compound kann Decursinol ergeben, eine verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

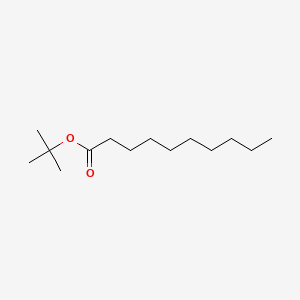

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Cumarinring, um verschiedene substituierte Derivate zu bilden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet, um this compound in Decursinol umzuwandeln.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter sauren oder basischen Bedingungen

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Decursinol.

Substitution: Verschiedene substituierte Cumarin-Derivate

Vergleich Mit ähnlichen Verbindungen

Decursin wird oft mit anderen Pyranocumarin-Verbindungen wie Decursinolangelat und Decursinol verglichen. Hier sind einige wichtige Vergleiche:

Decursinolangelat: Ähnlich wie this compound zeigt Decursinolangelat entzündungshemmende und krebshemmende Aktivitäten.

Decursinol: Decursinol ist eine reduzierte Form von this compound und hat ähnliche biologische Aktivitäten.

Andere Pyranocumarine: This compound sticht unter anderen Pyranocumarinen durch seine einzigartige Kombination aus entzündungshemmenden, krebshemmenden und neuroprotektiven Eigenschaften hervor

Ähnliche Verbindungen

- Decursinolangelat

- Decursinol

- Epoxid-Decursin

- Oxim-Decursin

- Diketon-Decursin

Die einzigartigen Eigenschaften und vielfältigen biologischen Aktivitäten von this compound machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung.

Eigenschaften

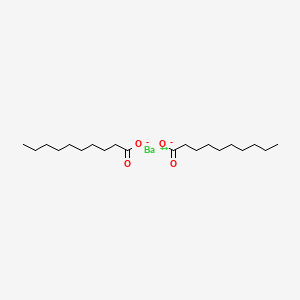

IUPAC Name |

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKSFECWKQBVED-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974706 | |

| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-25-6 | |

| Record name | (+)-Decursin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.